2-[(2-Bromo-4-methylphenyl)sulfonyl-methylamino]acetic acid
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Overview
Description
2-[(2-Bromo-4-methylphenyl)sulfonyl-methylamino]acetic acid is a versatile chemical compound with significant potential in scientific research. Its unique structural properties and reactivity make it valuable for studying organic synthesis, medicinal chemistry, and drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Bromo-4-methylphenyl)sulfonyl-methylamino]acetic acid typically involves the reaction of 2-bromo-4-methylphenylsulfonyl chloride with methylamine, followed by the addition of acetic acid. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is usually carried out at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound .
Chemical Reactions Analysis
Types of Reactions
2-[(2-Bromo-4-methylphenyl)sulfonyl-methylamino]acetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
2-[(2-Bromo-4-methylphenyl)sulfonyl-methylamino]acetic acid has a wide range of scientific research applications, including:
Organic Synthesis: Used as a building block for synthesizing complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a drug candidate due to its unique structural properties.
Drug Development: Studied for its potential therapeutic effects and as a precursor for developing new pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[(2-Bromo-4-methylphenyl)sulfonyl-methylamino]acetic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action .
Comparison with Similar Compounds
Similar Compounds
2-(4-Bromo-2-methylphenyl)acetic acid: Similar in structure but lacks the sulfonyl-methylamino group.
2-[(2-Bromo-4-methylphenyl)sulfonyl-(carboxymethyl)amino]acetic acid: Similar but with an additional carboxymethyl group
Uniqueness
2-[(2-Bromo-4-methylphenyl)sulfonyl-methylamino]acetic acid is unique due to its specific combination of functional groups, which imparts distinct reactivity and potential biological activity. This uniqueness makes it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
2-[(2-bromo-4-methylphenyl)sulfonyl-methylamino]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO4S/c1-7-3-4-9(8(11)5-7)17(15,16)12(2)6-10(13)14/h3-5H,6H2,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIDHTZQVVWAUFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)N(C)CC(=O)O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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